molecular formula C16H30O8 B14587831 Bis(1,3-dihydroxypropan-2-yl) decanedioate CAS No. 61576-59-8

Bis(1,3-dihydroxypropan-2-yl) decanedioate

Katalognummer: B14587831
CAS-Nummer: 61576-59-8
Molekulargewicht: 350.40 g/mol
InChI-Schlüssel: VBNCBRCRBMETBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(1,3-dihydroxypropan-2-yl) decanedioate is a chemical compound known for its unique structure and properties It is an ester formed from decanedioic acid and 1,3-dihydroxypropane

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(1,3-dihydroxypropan-2-yl) decanedioate typically involves the esterification reaction between decanedioic acid and 1,3-dihydroxypropane. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(1,3-dihydroxypropan-2-yl) decanedioate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.

    Reduction: The ester groups can be reduced to alcohols under suitable conditions.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new esters or amides, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Bis(1,3-dihydroxypropan-2-yl) decanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzymatic reactions.

    Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of bis(1,3-dihydroxypropan-2-yl) decanedioate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dihydroxypropane: A related compound with similar hydroxyl groups but lacking the ester functionality.

    Decanedioic Acid: The parent acid from which bis(1,3-dihydroxypropan-2-yl) decanedioate is derived.

    Iopamidol: A compound with similar structural features used as a contrast agent in medical imaging.

Uniqueness

This compound is unique due to its combination of hydroxyl and ester groups, which confer specific chemical and physical properties

Eigenschaften

CAS-Nummer

61576-59-8

Molekularformel

C16H30O8

Molekulargewicht

350.40 g/mol

IUPAC-Name

bis(1,3-dihydroxypropan-2-yl) decanedioate

InChI

InChI=1S/C16H30O8/c17-9-13(10-18)23-15(21)7-5-3-1-2-4-6-8-16(22)24-14(11-19)12-20/h13-14,17-20H,1-12H2

InChI-Schlüssel

VBNCBRCRBMETBB-UHFFFAOYSA-N

Kanonische SMILES

C(CCCCC(=O)OC(CO)CO)CCCC(=O)OC(CO)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.